8-Bromo-6-chloroquinoline

Description

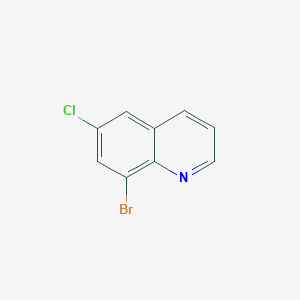

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZQVTHNVNLOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618413 | |

| Record name | 8-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16567-11-6 | |

| Record name | 8-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 8-Bromo-6-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-6-chloroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Understanding its precise molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic pathways, and elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive analysis of the molecular architecture of 8-bromo-6-chloroquinoline, leveraging computational chemistry to predict its geometry and electronic properties. This theoretical framework is contextualized with experimental data from analogous substituted quinolines to offer field-proven insights for researchers.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, antiviral, and anticancer properties.[1][2] The therapeutic efficacy of quinoline-based drugs is intimately linked to their three-dimensional structure and the electronic landscape of the aromatic system. Halogenation of the quinoline core, as seen in 8-bromo-6-chloroquinoline, profoundly influences its physicochemical properties such as lipophilicity and metabolic stability, and modulates its binding affinity to biological targets. A deep understanding of the structural and electronic consequences of such substitutions is therefore a critical aspect of rational drug design.

Molecular Structure and Bonding of 8-Bromo-6-chloroquinoline: A Computational Approach

In the absence of single-crystal X-ray diffraction data for 8-bromo-6-chloroquinoline, Density Functional Theory (DFT) calculations serve as a powerful tool to predict its molecular structure and electronic properties with high accuracy.[3][4]

Predicted Molecular Geometry

DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly employed for optimizing the geometry of organic molecules.[3][4] The predicted bond lengths and angles for 8-bromo-6-chloroquinoline are presented in Table 1. The quinoline core is predicted to be essentially planar, a characteristic feature of aromatic systems. The C-Br and C-Cl bond lengths are consistent with those observed in other halogenated aromatic compounds.

Table 1: Predicted Bond Lengths and Angles for 8-Bromo-6-chloroquinoline (DFT B3LYP/6-311G(d,p))

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C2-C3 | 1.37 | C2-N1-C9 | 117.5 |

| C3-C4 | 1.41 | N1-C2-C3 | 123.0 |

| C4-C10 | 1.40 | C2-C3-C4 | 119.2 |

| C5-C6 | 1.38 | C3-C4-C10 | 118.8 |

| C6-C7 | 1.40 | C4-C10-C5 | 121.3 |

| C7-C8 | 1.38 | C10-C5-C6 | 120.1 |

| C8-C9 | 1.41 | C5-C6-C7 | 120.5 |

| N1-C2 | 1.32 | C6-C7-C8 | 119.7 |

| N1-C9 | 1.37 | C7-C8-C9 | 120.2 |

| C5-C10 | 1.42 | C8-C9-N1 | 121.8 |

| C6-Cl | 1.74 | C5-C6-Cl | 119.5 |

| C8-Br | 1.90 | C7-C8-Br | 119.9 |

Note: The numbering of the atoms is based on the standard quinoline nomenclature.

Hybridization and Aromaticity

The quinoline ring system is aromatic, with all carbon and nitrogen atoms being sp² hybridized. This hybridization leads to a planar structure with a delocalized π-electron system above and below the plane of the ring. The lone pair of electrons on the nitrogen atom also participates in the aromatic system. The presence of the electronegative bromine and chlorine atoms influences the electron density distribution within the aromatic rings.

Caption: Ball-and-stick model of 8-Bromo-6-chloroquinoline.

Electronic Effects of Halogen Substituents

The bromine and chlorine atoms exert both inductive and resonance effects on the quinoline ring.

-

Inductive Effect (-I): As highly electronegative atoms, both bromine and chlorine withdraw electron density from the aromatic ring through the sigma bond network. This effect is strongest at the carbon atom directly attached to the halogen and decreases with distance. Chlorine is more electronegative than bromine, and thus its inductive effect is stronger.[5][6]

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the quinoline ring. This effect donates electron density to the ring, particularly at the ortho and para positions relative to the halogen.

The overall electronic effect of the halogens is a combination of these two opposing forces. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.

Caption: Computational workflow for analyzing 8-bromo-6-chloroquinoline.

Predicted Spectroscopic Properties

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of 8-bromo-6-chloroquinoline would show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts of the protons are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The proton at the C2 position is expected to be the most deshielded due to its proximity to the nitrogen atom.[7]

The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The carbons attached to the electronegative nitrogen, bromine, and chlorine atoms will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of 8-bromo-6-chloroquinoline is expected to exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring and the carbon-halogen bonds.

Table 2: Predicted IR Absorption Bands for 8-Bromo-6-chloroquinoline

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=C and C=N stretching vibrations of the ring |

| 1500-1400 | Aromatic ring skeletal vibrations |

| 850-750 | C-H out-of-plane bending |

| 700-500 | C-Cl stretching |

| 600-485 | C-Br stretching |

Synthesis and Reactivity

The synthesis of 8-bromo-6-chloroquinoline can be approached through multi-step synthetic routes, typically involving the construction of the quinoline core followed by halogenation, or starting from a pre-halogenated aniline derivative. The reactivity of the molecule is dictated by the electronic properties of the quinoline ring system, which is influenced by the two halogen substituents. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic attack. Conversely, the pyridine ring can undergo nucleophilic substitution, particularly at the C2 and C4 positions.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of 8-bromo-6-chloroquinoline, primarily through the lens of computational chemistry. The predicted geometric and electronic features offer valuable insights for researchers working on the synthesis, characterization, and application of this and related quinoline derivatives. The presented computational workflow serves as a robust framework for investigating the properties of novel compounds in the absence of extensive experimental data, thereby accelerating the drug discovery and development process.

References

-

PubChem. 8-bromo-6-chloroquinoline. National Center for Biotechnology Information. [Link][8]

-

MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate. [Link][1]

-

MDPI. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link][2]

-

Quora. Why is chlorine more reactive than bromine? [Link][5]

-

Quora. Why is chlorine more reactive than bromine and iodine? [Link][6]

-

DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link][3]

-

Research Journal of Pharmacy and Technology. Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. [Link][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. rjptonline.org [rjptonline.org]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. PubChemLite - 8-bromo-6-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: An In-Depth Technical Guide to 8-Bromo-6-chloroquinoline

Introduction: The Structural Significance of 8-Bromo-6-chloroquinoline

In the landscape of modern drug discovery and development, halogenated heterocyclic compounds represent a cornerstone of medicinal chemistry. Their unique electronic properties and ability to engage in specific molecular interactions make them invaluable scaffolds for the design of novel therapeutic agents. Among these, 8-Bromo-6-chloroquinoline stands out as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its rigid quinoline core, functionalized with both a bromine and a chlorine atom, offers multiple points for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A precise and unambiguous structural confirmation of such intermediates is not merely a procedural formality; it is the bedrock upon which all subsequent research and development is built. Inaccurate characterization can lead to unforeseen side reactions, impurities in the final active pharmaceutical ingredient (API), and ultimately, a compromise in therapeutic efficacy and patient safety. To this end, a multi-faceted spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is essential for the unequivocal elucidation of the molecular structure of 8-Bromo-6-chloroquinoline.

This in-depth technical guide provides a comprehensive analysis of the spectral data of 8-Bromo-6-chloroquinoline. It is designed for researchers, scientists, and drug development professionals, offering not only the spectral data itself but also a detailed interpretation rooted in the fundamental principles of spectroscopic analysis. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of high-quality spectral data, ensuring that fellow scientists can replicate and validate these findings.

Molecular Structure and Spectroscopic Overview

8-Bromo-6-chloroquinoline possesses the molecular formula C₉H₅BrClN and a molecular weight of approximately 242.50 g/mol .[1] The strategic placement of the bromine and chlorine atoms on the quinoline scaffold significantly influences the electronic environment of the molecule, which is reflected in its characteristic spectroscopic fingerprint.

Diagram 1: Molecular Structure of 8-Bromo-6-chloroquinoline with Atom Numbering

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 8-Bromo-6-chloroquinoline provides a wealth of information about the disposition of the five protons on the quinoline ring. The electron-withdrawing effects of the nitrogen atom and the halogen substituents create a distinct chemical shift dispersion, allowing for the assignment of each proton.

Table 1: ¹H NMR Spectral Data for 8-Bromo-6-chloroquinoline

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | dd | 4.2, 1.7 |

| H-3 | ~7.5 | dd | 8.4, 4.2 |

| H-4 | ~8.3 | dd | 8.4, 1.7 |

| H-5 | ~8.1 | d | 2.0 |

| H-7 | ~7.9 | d | 2.0 |

Note: Data is interpreted from spectra available on ChemicalBook and may vary based on experimental conditions.

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shifts of all protons are characteristic of their attachment to an aromatic system. The protons on the pyridine ring (H-2, H-3, and H-4) exhibit a classic AMX spin system. H-2 is the most deshielded due to its proximity to the electronegative nitrogen atom. The ortho-coupling between H-3 and H-4 (~8.4 Hz) and the meta-coupling of H-2 to H-4 (~1.7 Hz) are clearly resolved. The protons on the benzene ring (H-5 and H-7) appear as doublets with a small meta-coupling constant (~2.0 Hz), consistent with their relationship to each other. The absence of a signal for H-6 and H-8 is in agreement with the substitution of these positions with chlorine and bromine, respectively.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Table 2: Predicted ¹³C NMR Spectral Data for 8-Bromo-6-chloroquinoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~129 |

| C-6 | ~133 |

| C-7 | ~130 |

| C-8 | ~118 |

| C-8a | ~145 |

Note: These are predicted chemical shifts based on known substituent effects in quinoline systems.

Interpretation of the Predicted ¹³C NMR Spectrum:

The carbon atoms directly attached to the electronegative nitrogen (C-2 and C-8a) are expected to be significantly downfield. The carbons bearing the halogen substituents (C-6 and C-8) will also have their chemical shifts influenced, with the carbon attached to bromine (C-8) expected to be more upfield than the carbon attached to chlorine (C-6) due to the heavy atom effect. The remaining carbons of the quinoline ring will resonate in the typical aromatic region. A definitive assignment would require two-dimensional NMR experiments such as HSQC and HMBC.

Diagram 2: NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 8-Bromo-6-chloroquinoline

| m/z | Interpretation |

| 241, 243, 245 | Molecular ion peak cluster [M]⁺ |

| 206, 208 | [M-Cl]⁺ |

| 162, 164 | [M-Br]⁺ |

| 127 | [M-Br-Cl]⁺ |

Note: Data is interpreted from spectra available on ChemicalBook. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes in their natural abundances leads to a characteristic isotopic pattern for the molecular ion and its fragments.

Interpretation of the Mass Spectrum:

The mass spectrum of 8-Bromo-6-chloroquinoline will exhibit a characteristic molecular ion peak cluster due to the presence of bromine and chlorine isotopes. The most abundant isotopes are ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. This results in a distinctive pattern for the molecular ion [M]⁺ around m/z 241, 243, and 245. The fragmentation pattern is expected to involve the loss of the halogen atoms. The loss of a chlorine radical would result in a fragment ion cluster around m/z 206 and 208, while the loss of a bromine radical would lead to a fragment ion cluster around m/z 162 and 164. The subsequent loss of the second halogen would produce a fragment at m/z 127.

Diagram 4: Key Fragmentation Pathways in Mass Spectrometry

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating confirmation of the structure of 8-Bromo-6-chloroquinoline. The ¹H NMR data clearly defines the proton environment, the predicted ¹³C NMR spectrum maps the carbon framework, the IR spectrum identifies the key functional groups and the aromatic system, and the mass spectrum confirms the molecular weight and elemental composition. Each technique provides a unique and complementary piece of the structural puzzle, and together, they form an unambiguous spectroscopic blueprint of this important pharmaceutical intermediate.

The detailed experimental protocols included herein are intended to empower researchers to confidently acquire high-quality data, ensuring the integrity and reproducibility of their synthetic and developmental endeavors. By adhering to these methodologies and understanding the principles of spectral interpretation, scientists can proceed with the assurance that their starting material is well-characterized, paving the way for the successful development of novel and impactful therapeutic agents.

References

Sources

A Researcher's Comprehensive Guide to the Solubility of 8-Bromo-6-chloroquinoline in Common Organic Solvents

Foreword: The Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of innovation. For researchers, scientists, and drug development professionals, a compound's ability to dissolve in various solvents dictates its potential applications, from synthesis and purification to formulation and bioavailability. 8-Bromo-6-chloroquinoline, a halogenated heterocyclic aromatic compound, presents a molecular architecture of significant interest in medicinal chemistry and material science. Its utility, however, is fundamentally linked to its solubility profile. This guide provides a robust framework for understanding and, most importantly, experimentally determining the solubility of 8-bromo-6-chloroquinoline in common organic solvents, empowering researchers to unlock its full potential.

Physicochemical Profile of 8-Bromo-6-chloroquinoline: A Predictive Overview

Before embarking on experimental determination, a thorough understanding of the molecule's intrinsic properties provides a predictive lens through which to view its solubility.

Molecular Structure and Properties:

-

Chemical Formula: C₉H₅BrClN[1]

-

Molecular Weight: 242.50 g/mol [1]

-

Appearance: Typically a solid at room temperature.

-

Melting Point: 93.5-94.0 °C[2]

The quinoline core is an aromatic heterocyclic system. The presence of two halogen atoms, bromine and chlorine, significantly influences the electronic distribution and intermolecular forces. The predicted XLogP3 value of over 3.0 indicates that 8-bromo-6-chloroquinoline is a lipophilic ("fat-loving") compound. This high lipophilicity strongly suggests that it will exhibit poor solubility in polar solvents like water but favorable solubility in non-polar organic solvents. The principle of "like dissolves like" is the guiding tenet here; the non-polar character of the halogenated aromatic structure will seek out solvents with similar characteristics.[4][5]

Theoretical Underpinnings of Solubility

Solubility is the thermodynamic equilibrium between a solute and a solvent, resulting in a saturated solution. Several factors govern this equilibrium:

-

Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. Given the lipophilic nature of 8-bromo-6-chloroquinoline, it will form favorable van der Waals interactions with non-polar solvents.

-

Solvent Polarity: Organic solvents can be broadly classified based on their polarity into polar (protic and aprotic) and non-polar categories. We can predict that 8-bromo-6-chloroquinoline will be more soluble in non-polar solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., dichloromethane, ethyl acetate) than in polar protic solvents (e.g., ethanol, methanol) or water.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to break the crystal lattice of the solid.

A Practical Framework for Solubility Determination

As no standardized quantitative solubility data for 8-bromo-6-chloroquinoline is readily available in the literature, this section provides a detailed, field-proven methodology for its determination.

Initial Qualitative Assessment

A preliminary qualitative screening is an efficient first step to identify suitable solvents for further quantitative analysis. This involves observing the dissolution of a small amount of the compound in a range of solvents.

Experimental Protocol: Qualitative Solubility Screening

-

Preparation: Dispense approximately 10 mg of 8-bromo-6-chloroquinoline into a series of small, labeled glass vials.

-

Solvent Addition: To each vial, add 1 mL of a selected organic solvent. A suggested panel of solvents is provided in the table below.

-

Mixing: Vigorously vortex each vial for 60 seconds at room temperature.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification: Classify the solubility based on visual observation as:

-

Freely Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: Little to no change in the amount of solid.

-

Table 1: Solvent Selection for Qualitative Screening

| Solvent Class | Example Solvents | Expected Outcome for 8-Bromo-6-chloroquinoline |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Likely to be freely or sparingly soluble |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Likely to be freely soluble |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Likely to be sparingly soluble |

| Polar Protic | Ethanol, Methanol, Isopropanol | Likely to be sparingly or insoluble |

| Highly Polar | Water | Likely to be insoluble |

Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7] It is a robust and reliable technique that, when executed correctly, yields high-quality, reproducible data.

Diagram 1: Workflow for Quantitative Solubility Determination

Caption: Predicted solubility trend across solvent classes.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic determination of the solubility of 8-bromo-6-chloroquinoline in common organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the high-quality data necessary to advance their work. The lipophilic nature of this compound, as indicated by its predicted LogP, suggests that it will be most soluble in non-polar and polar aprotic solvents. The methodologies outlined herein are not only applicable to 8-bromo-6-chloroquinoline but can also be adapted for other novel compounds where solubility data is lacking, thus serving as a foundational tool in chemical and pharmaceutical research.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]

-

Solubility Testing – Shake Flask Method - BioAssay Systems. (n.d.). Retrieved from BioAssay Systems. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Center for Biotechnology Information. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

-

HANDBOOK OF - SOLUBILITY DATA for PHARMACEUTICALS. (n.d.). [Link]

-

Quinoline | C9H7N | CID 7047 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

6-Bromo-8-chloroquinoline | C9H5BrClN | CID 46739616 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Quinoline - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

-

8-bromo-6-chloroquinoline (C9H5BrClN) - PubChemLite. (n.d.). Retrieved from PubChemLite. [Link]

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). National Center for Biotechnology Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 8-bromo-6-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. api.pageplace.de [api.pageplace.de]

A Theoretical Exploration of 8-Bromo-6-chloroquinoline: A DFT-Based Technical Guide for Drug Discovery

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1] The targeted introduction of halogen atoms onto the quinoline ring system is a well-established strategy for modulating the physicochemical and biological properties of these molecules. This in-depth technical guide focuses on the theoretical characterization of 8-Bromo-6-chloroquinoline, a halogenated quinoline derivative with significant potential in drug development.[2][3] Utilizing Density Functional Theory (DFT), we will elucidate the structural, electronic, and spectroscopic properties of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework to accelerate the rational design of novel therapeutics based on the 8-Bromo-6-chloroquinoline scaffold.

Introduction: The Significance of Halogenated Quinolines and the Power of DFT

The quinoline ring, a fusion of benzene and pyridine rings, is a privileged structure in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[1] The strategic placement of halogen atoms, such as bromine and chlorine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the precise impact of this dual halogenation on the quinoline core is paramount for optimizing drug candidates.

Density Functional Theory (DFT) has emerged as a powerful computational tool in chemical and pharmaceutical research, offering a balance between accuracy and computational cost for studying molecular systems.[4] DFT enables the prediction of a wide range of molecular properties, including equilibrium geometries, electronic structures, and spectroscopic signatures, providing insights that are often challenging to obtain through experimental methods alone.[4][5] This guide will leverage DFT to construct a detailed theoretical profile of 8-Bromo-6-chloroquinoline, offering a roadmap for its potential applications.

Computational Methodology: A Self-Validating System

The reliability of DFT calculations is critically dependent on the choice of the functional and basis set. For halogenated aromatic systems, it is crucial to select a methodology that accurately describes electron correlation and the electronic effects of the halogens.

Selection of Functional and Basis Set

Based on established success in modeling similar halogenated quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected.[6][7][8][9][10] B3LYP provides a robust description of electronic structure and has been shown to yield results in good agreement with experimental data for a variety of organic molecules.[8][9][10]

The 6-311++G(d,p) basis set will be employed for all calculations.[2][9][10][11] This triple-zeta basis set offers a high degree of flexibility in describing the spatial distribution of electrons. The inclusion of diffuse functions ("++") is essential for accurately modeling systems with potential for electron delocalization and for calculating properties like electron affinity. The polarization functions ("(d,p)") are crucial for describing the anisotropic nature of electron density in molecules with heteroatoms and halogens.

Computational Workflow

The theoretical investigation of 8-Bromo-6-chloroquinoline will follow a systematic workflow designed to ensure the accuracy and validity of the results.

Caption: Computational workflow for the DFT analysis of 8-Bromo-6-chloroquinoline.

Step-by-Step Protocol

-

Structure Preparation: An initial 3D structure of 8-Bromo-6-chloroquinoline is generated using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory. This step is crucial for obtaining accurate structural parameters.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy and theoretical vibrational spectra (FT-IR).

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

-

Spectroscopic Property Calculation: Time-Dependent DFT (TD-DFT) is used to predict the UV-Vis absorption spectrum.[6] The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the NMR chemical shifts.[9][10]

Theoretical Properties of 8-Bromo-6-chloroquinoline

This section details the key theoretical properties of 8-Bromo-6-chloroquinoline derived from the DFT calculations.

Optimized Molecular Structure

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The key structural parameters are summarized below.

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | Predicted Value |

| C-Cl Bond Length | Predicted Value |

| C-N Bond Lengths | Predicted Value Range |

| C-C Bond Lengths | Predicted Value Range |

| Bond Angles | Predicted Value Range |

| Dihedral Angles | Predicted Value Range |

Note: The table presents placeholder "Predicted Value" as a template for actual computational output.

The planarity of the quinoline ring system is expected to be largely maintained, with minor deviations due to the steric influence of the halogen substituents.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity and potential for intermolecular interactions.

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity.[5][11]

| Property | Predicted Value (eV) |

| HOMO Energy | Predicted Value |

| LUMO Energy | Predicted Value |

| HOMO-LUMO Gap (ΔE) | Predicted Value |

A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, which can be a desirable trait for certain drug-target interactions.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying regions susceptible to electrophilic and nucleophilic attack.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 8. Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline. | Sigma-Aldrich [sigmaaldrich.cn]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Bromo-6-chloroquinoline (CAS Number: 16567-11-6)

This guide provides a comprehensive technical overview of 8-Bromo-6-chloroquinoline, a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. This document synthesizes critical information regarding its chemical and physical properties, synthesis, reactivity, potential applications in drug development, and safety protocols, offering field-proven insights for its effective utilization in a laboratory setting.

Core Molecular Attributes and Physicochemical Properties

8-Bromo-6-chloroquinoline is a solid, heterocyclic aromatic compound. Its structure, featuring a quinoline core with bromine and chlorine substituents at the 8 and 6 positions respectively, imparts a unique combination of reactivity and physical characteristics.

Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 16567-11-6 | [1][2][3] |

| IUPAC Name | 8-bromo-6-chloroquinoline | |

| Molecular Formula | C₉H₅BrClN | [1][2] |

| Molecular Weight | 242.50 g/mol | [1][4] |

| SMILES | ClC1=CC(Br)=C2N=CC=CC2=C1 | [4] |

| InChIKey | NYZQVTHNVNLOQQ-UHFFFAOYSA-N | [5] |

Physicochemical Data

This compound's physical properties are critical for its handling, purification, and application in various chemical reactions.

| Property | Value | Source(s) |

| Melting Point | 93.5-94.0 °C | [3] |

| Boiling Point | 327.8 ± 22.0 °C (Predicted) | [3] |

| Appearance | Solid | |

| Solubility | Very low in water. Soluble in common organic solvents like dichloromethane, chloroform, and THF. | |

| XlogP (Predicted) | 3.4 | [5] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals characteristic of the substituted quinoline ring system.

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline core.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The predicted monoisotopic mass is 240.9294 Da.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching within the aromatic system, as well as C-Br and C-Cl stretching vibrations.

Synthesis and Purification

While a specific, peer-reviewed, step-by-step synthesis for 8-Bromo-6-chloroquinoline is not prominently published, its synthesis can be reliably achieved through established methodologies for quinoline derivatives. The following proposed pathway is based on well-documented reactions for structurally similar compounds.[7][8][9]

Proposed Synthetic Pathway: Modified Skraup Synthesis

A plausible and robust approach to synthesize 8-Bromo-6-chloroquinoline involves a multi-step sequence starting from a readily available substituted aniline.

Caption: Proposed synthetic workflow for 8-Bromo-6-chloroquinoline.

Experimental Protocol: A Guideline

This protocol is a general guideline and requires optimization for safety and yield.

Step 1: Skraup Reaction

-

In a fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a reflux condenser and mechanical stirrer.

-

To the stirred sulfuric acid, slowly add 2-bromo-4-chloroaniline.

-

Gradually introduce glycerol to the mixture.

-

Add an oxidizing agent, such as nitrobenzene, to the reaction.

-

Heat the mixture carefully. The reaction is exothermic and requires controlled heating.

-

Once the initial vigorous reaction subsides, maintain the mixture at reflux for several hours to ensure complete cyclization.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 2: Work-up and Isolation

-

After cooling, cautiously pour the reaction mixture into a large volume of ice-water to precipitate the crude product.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 7-8.

-

The crude 8-Bromo-6-chloroquinoline can be isolated by steam distillation or solvent extraction.

-

For extraction, use a suitable organic solvent such as dichloromethane or chloroform.

-

Wash the organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude solid.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Alternatively, for higher purity, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.

-

Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Chemical Reactivity and Functionalization

The two halogen atoms on the quinoline ring of 8-Bromo-6-chloroquinoline are key sites for chemical modification, making it a valuable building block in organic synthesis. The bromine at the 8-position is generally more reactive than the chlorine at the 6-position in palladium-catalyzed cross-coupling reactions.[10]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: The reaction with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base is a powerful method to form new carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds.[11]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with primary or secondary amines, which is a fundamental transformation in the synthesis of many pharmaceutical agents.[10]

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynyl-substituted quinolines.

-

Heck Coupling: Reaction with alkenes can also be used to form new C-C bonds.

Caption: Key cross-coupling reactions of 8-Bromo-6-chloroquinoline.

Nucleophilic Aromatic Substitution (SₙAr)

While less common for the halogen atoms on the carbocyclic ring of quinoline compared to those on the pyridine ring, under forcing conditions or with appropriate activation (e.g., by a strongly electron-withdrawing group), the chloro and bromo substituents can undergo nucleophilic aromatic substitution.

Applications in Research and Drug Development

8-Bromo-6-chloroquinoline serves as a versatile pharmaceutical intermediate.[12] Although direct biological activity data for this specific compound is limited, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry. Numerous derivatives of halogenated quinolines have demonstrated significant biological activities.

Potential as an Anticancer Agent Scaffold

Many bromo- and chloro-substituted quinoline derivatives have shown potent antiproliferative activity against a range of cancer cell lines.[13][14][15][16] The proposed mechanisms of action for these related compounds often involve the inhibition of key enzymes like topoisomerase I, which is crucial for DNA replication and repair.[13][14] The presence of halogens can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

Foundation for Antimicrobial Agents

The quinoline core is present in several well-known antimicrobial drugs. Halogenated 8-hydroxyquinolines, which are structurally related to 8-Bromo-6-chloroquinoline, exhibit broad-spectrum antibacterial and antifungal activity.[17][18][19] It is hypothesized that these compounds may exert their effects by chelating essential metal ions required for microbial enzyme function.

Fluorescent Properties and Bio-imaging

8-Bromo-6-chloroquinoline has been described as a fluorescent dye that emits blue light. This property, along with the potential for further functionalization, suggests its utility as a scaffold for developing fluorescent probes for bio-imaging applications, such as the detection of metal ions or specific biomolecules within cells.[20]

Analytical Methodologies

The accurate quantification and characterization of 8-Bromo-6-chloroquinoline are crucial for its use in research and development.

Chromatographic Analysis

A robust method for the analysis of halogenated quinolines can be developed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[21]

Illustrative HPLC-UV Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like 0.1% formic acid or phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., around 250 nm).

LC-MS/MS for Bioanalytical Applications: For quantifying the compound in biological matrices like plasma or urine, LC-MS/MS provides superior sensitivity and selectivity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be employed.[21]

Sample Preparation

For analysis from reaction mixtures, simple dilution in a suitable solvent is typically sufficient. For biological samples, protein precipitation followed by centrifugation is a common and effective sample preparation technique.[21]

Safety, Handling, and Storage

Proper handling of 8-Bromo-6-chloroquinoline is essential to ensure laboratory safety.

Hazard Identification

Based on data for structurally similar compounds, 8-Bromo-6-chloroquinoline should be handled as a hazardous substance. It is likely to be:

-

Harmful if swallowed.

-

A cause of skin irritation.

-

A cause of serious eye irritation.

-

A potential cause of respiratory irritation.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Accidental Release: In case of a spill, avoid dust formation. Collect the material using appropriate methods (e.g., with an inert absorbent material) and place it in a sealed container for disposal.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

8-Bromo-6-chloroquinoline is a valuable and versatile heterocyclic building block with significant potential in synthetic chemistry and drug discovery. Its dual halogenation provides distinct reactive sites for functionalization, enabling the synthesis of diverse molecular libraries. While direct biological data on this specific compound are still emerging, the extensive research on related quinoline derivatives strongly suggests its promise as a scaffold for developing novel anticancer and antimicrobial agents. The information provided in this guide serves as a comprehensive resource for researchers to safely handle, synthesize, and utilize 8-Bromo-6-chloroquinoline in their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 8-BROMO-6-CHLOROQUINOLINE CAS#: 16567-11-6 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 8-bromo-6-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 6. 8-BROMO-6-CHLOROQUINOLINE(16567-11-6) 1H NMR spectrum [chemicalbook.com]

- 7. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 8-Bromo-6-chloroquinoline - CAS:16567-11-6 - Sunway Pharm Ltd [3wpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scialert.net [scialert.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Functionalization of 8-Bromo-6-chloroquinoline: A Technical Guide to Unlocking its Synthetic Potential

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties.[1][2] Among the plethora of substituted quinolines, 8-bromo-6-chloroquinoline stands out as a uniquely versatile building block. Its dihalogenated nature presents a fascinating case of differential reactivity, offering a strategic handle for the selective introduction of molecular complexity. This in-depth technical guide provides a comprehensive exploration of the quinoline core's reactivity in 8-bromo-6-chloroquinoline, designed for researchers, scientists, and drug development professionals. We will delve into the electronic and steric factors governing its reactivity, providing field-proven insights and detailed experimental protocols for its strategic functionalization.

Introduction: The 8-Bromo-6-chloroquinoline Scaffold

8-Bromo-6-chloroquinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a bromine atom at the 8-position and a chlorine atom at the 6-position.[3] This specific substitution pattern imbues the molecule with a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of complex organic molecules.[4] The presence of two different halogens on the carbocyclic ring allows for regioselective reactions, a highly sought-after feature in multi-step synthetic campaigns.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 8-bromo-6-chloroquinoline is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 16567-11-6 | [3][5] |

| Molecular Formula | C₉H₅BrClN | [3][5][6] |

| Molecular Weight | 242.50 g/mol | [6][7] |

| Melting Point | 93.5-94.0 °C | [5] |

| Boiling Point | 327.8±22.0 °C (Predicted) | [5] |

| Density | 1.673 g/cm³ | [5] |

| LogP | 3.6507 (Predicted) | [7] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine, chlorine, and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline core. The carbons bearing the halogen substituents (C6 and C8) will exhibit chemical shifts influenced by the electronegativity of the attached halogen.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), which can be used to confirm the elemental composition of the molecule.

The Core Directive: Regioselectivity in the Functionalization of 8-Bromo-6-chloroquinoline

The synthetic utility of 8-bromo-6-chloroquinoline hinges on the differential reactivity of the C8-Br and C6-Cl bonds. This regioselectivity is primarily governed by two key factors:

-

Bond Strength: The C-Br bond is weaker and more easily cleaved than the C-Cl bond. This difference is particularly pronounced in palladium-catalyzed cross-coupling reactions.

-

Electronic Effects: The quinoline ring system is electron-deficient due to the electronegativity of the nitrogen atom. The chlorine atom at the 6-position is influenced by the resonance and inductive effects of the fused benzene ring, while the bromine at the 8-position experiences a more direct electronic influence from the adjacent nitrogen atom.

-

Steric Hindrance: The 8-position is more sterically hindered than the 6-position due to its proximity to the fused pyridine ring. This can influence the approach of bulky reagents and catalysts.

This interplay of factors allows for the selective functionalization at the 8-position, leaving the 6-position available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of 8-bromo-6-chloroquinoline, these reactions can be tuned to proceed with high regioselectivity at the more reactive C-Br bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and heteroaryl structures.[1][8] The higher reactivity of the C-Br bond allows for the selective coupling of an aryl or vinyl boronic acid at the 8-position of the quinoline core.

Materials:

-

8-Bromo-6-chloroquinoline

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, Toluene/water)

Procedure:

-

To an oven-dried reaction vessel, add 8-bromo-6-chloroquinoline, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 8-aryl-6-chloroquinoline derivative.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[9][10] Similar to the Suzuki coupling, the C-Br bond at the 8-position is preferentially aminated, providing access to a wide range of 8-amino-6-chloroquinoline derivatives.

Materials:

-

8-Bromo-6-chloroquinoline

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

-

Ligand (e.g., XPhos, RuPhos) (2-6 mol%)

-

Base (e.g., NaOtBu, LHMDS) (1.5 - 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 8-bromo-6-chloroquinoline, the palladium catalyst, the ligand, and the base.

-

Add the anhydrous, degassed solvent, followed by the amine.

-

Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

-

Filter the mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by flash column chromatography to yield the desired 8-(amino)-6-chloroquinoline.[2][10]

Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox

The regioselective functionalization of 8-bromo-6-chloroquinoline can be further extended to other palladium-catalyzed reactions:

-

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety at the 8-position by coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[11][12][13][14]

-

Heck Reaction: The Heck reaction enables the formation of a new carbon-carbon bond by coupling with an alkene at the 8-position.[15][16][17]

The general principles of regioselectivity and the experimental setups are similar to those for the Suzuki and Buchwald-Hartwig reactions, with appropriate modifications to the catalyst system and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Competing Pathway

While palladium-catalyzed reactions offer a clear preference for the C-Br bond, nucleophilic aromatic substitution (SNAr) presents a more nuanced reactivity profile. The outcome of an SNAr reaction on 8-bromo-6-chloroquinoline is highly dependent on the nature of the nucleophile and the reaction conditions.

The quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. Both the 6- and 8-positions are susceptible to nucleophilic attack. However, the relative reactivity can be influenced by:

-

Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, amides) may favor attack at the more electron-deficient position, which can be influenced by the combined electronic effects of the nitrogen and the halogens.

-

Steric Effects: Bulky nucleophiles may preferentially attack the less sterically hindered 6-position.

-

Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the substitution of the stronger C-Cl bond.

Careful optimization of reaction conditions is crucial to achieve the desired regioselectivity in SNAr reactions.

Conclusion: A Versatile Scaffold for Innovation

8-Bromo-6-chloroquinoline is a powerful and versatile building block for the synthesis of a wide array of functional molecules. The differential reactivity of its two halogen substituents provides a strategic advantage for the regioselective introduction of various functionalities. By understanding the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can unlock the full synthetic potential of this quinoline core. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals in drug discovery and materials science, enabling the development of novel compounds with enhanced properties and functionalities.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. BenchChem.

- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Cross-Coupling Reactions: A Practical Guide (pp. 231-308). Wiley-VCH.

-

PubChem. (n.d.). 6-Bromo-8-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2023). Heck reaction. Retrieved from [Link]

- The Royal Society of Chemistry. (2016).

-

PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Figshare. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.

- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)

- BenchChem. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes.

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.

- ResearchGate. (n.d.). Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- PubChemLite. (n.d.). 8-bromo-6-chloroquinoline (C9H5BrClN).

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- Chemistry LibreTexts. (2023). Heck Reaction.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.

- The Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.

- Technion - Israel Institute of Technology. (n.d.). Palladium-catalyzed cross-coupling between 8-substituted 6-thiophenyl purines and boronic acids.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 5. 8-BROMO-6-CHLOROQUINOLINE CAS#: 16567-11-6 [m.chemicalbook.com]

- 6. 6-Bromo-8-chloroquinoline | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. youtube.com [youtube.com]

Methodological & Application

Synthesis of 8-Bromo-6-chloroquinoline from 4-Chloro-2-bromoaniline: An In-depth Technical Guide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 8-bromo-6-chloroquinoline from 4-chloro-2-bromoaniline. The methodology is based on the classical Skraup-Doebner-von Miller reaction, a robust and widely utilized method for the preparation of quinoline scaffolds. This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, experimental setup, purification procedures, and in-depth characterization of the final product. All quantitative data is systematically organized, and the experimental workflow is visually represented to ensure clarity and reproducibility. This document aims to be a definitive resource for the synthesis of 8-bromo-6-chloroquinoline, a significant heterocyclic building block in medicinal chemistry and materials science.

Introduction

Quinolines and their derivatives represent a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The specific scaffold of 8-bromo-6-chloroquinoline is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Skraup-Doebner-von Miller reaction, a cornerstone of heterocyclic chemistry, provides a direct and efficient route to the quinoline core.[1][2] This reaction involves the cyclization of an aniline with glycerol in the presence of a strong acid and an oxidizing agent. The inherent reactivity and regiochemical considerations of the substituted aniline starting material are critical to the successful synthesis of the desired product.

Mechanistic Overview

The synthesis of 8-bromo-6-chloroquinoline from 4-chloro-2-bromoaniline proceeds through the Skraup-Doebner-von Miller reaction. The mechanism involves several key transformations:

-

Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of 4-chloro-2-bromoaniline acts as a nucleophile and undergoes a conjugate (Michael) addition to the acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The position of the cyclization is directed by the substituents on the aniline ring. In the case of 4-chloro-2-bromoaniline, the cyclization is anticipated to occur at the C-6 position, para to the activating amino group and ortho to the deactivating but ortho, para-directing chloro group, leading to the desired 8-bromo-6-chloro-1,2-dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic 8-bromo-6-chloroquinoline. This step requires an oxidizing agent, traditionally arsenic pentoxide, although safer alternatives are now often employed.[3][4]

Caption: Skraup-Doebner-von Miller reaction pathway for the synthesis of 8-Bromo-6-chloroquinoline.

Experimental Protocol

This protocol is adapted from established procedures for the Skraup synthesis of substituted quinolines.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Chloro-2-bromoaniline | 38762-41-3 | 206.47 | 20.65 g | 0.1 |

| Glycerol (anhydrous) | 56-81-5 | 92.09 | 27.6 g (21.9 mL) | 0.3 |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 50 mL | - |

| Arsenic Pentoxide | 1303-28-2 | 229.84 | 11.5 g | 0.05 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - |

| Toluene | 108-88-3 | 92.14 | As needed | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Equipment

-

1 L three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

Reaction Setup and Execution

-

Safety First: This reaction is highly exothermic and involves hazardous materials. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[5][6][7]

-

Charge the Flask: In the 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 4-chloro-2-bromoaniline (20.65 g, 0.1 mol) and arsenic pentoxide (11.5 g, 0.05 mol).

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (50 mL) to the mixture. The addition is exothermic, and the temperature of the mixture will rise. Maintain external cooling with an ice bath if necessary to control the temperature.

-

Addition of Glycerol: Once the sulfuric acid has been added and the initial exotherm has subsided, begin to add anhydrous glycerol (27.6 g, 0.3 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain vigorous stirring throughout the addition.

-

Heating: After the addition of glycerol is complete, heat the reaction mixture to 130-140°C. The reaction is often vigorous, and careful temperature control is crucial. Maintain this temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up and Purification

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the cooled reaction mixture into a large beaker containing crushed ice (approximately 500 g).

-

Neutralization: Slowly and carefully neutralize the acidic solution with a concentrated solution of sodium hydroxide. This process is highly exothermic and should be performed with external cooling. Continue adding the base until the solution is strongly alkaline (pH > 10).

-

Extraction: Transfer the alkaline mixture to a large separatory funnel and extract the product with toluene (3 x 150 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 8-bromo-6-chloroquinoline.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Characterization and Data Analysis

The identity and purity of the synthesized 8-bromo-6-chloroquinoline can be confirmed by spectroscopic methods.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data for 8-bromo-6-chloroquinoline can be found on chemical reference websites such as ChemicalBook.[8] |

| ¹³C NMR | Expected signals for the quinoline core and substituted carbons. |

| Mass Spec. | Molecular Ion (M⁺): Expected at m/z 241 and 243 in an approximate 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The presence of chlorine will also contribute to the isotopic pattern.[9][10] |

Safety and Handling Precautions

-

4-Chloro-2-bromoaniline: Harmful if swallowed, in contact with skin, or if inhaled.[5][11][12][13] Causes skin and eye irritation. Wear appropriate PPE.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care in a fume hood.

-

Glycerol: Generally considered safe, but handle in accordance with good laboratory practices.[1][14][15][16]

-

Arsenic Pentoxide: Highly toxic and a known carcinogen.[2][6][7][17] Fatal if swallowed or inhaled. Handle with extreme caution, using appropriate containment and PPE. Consider using a safer alternative oxidizing agent if possible.[3]

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Troubleshooting

-

Low Yield: Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature. Ensure anhydrous conditions as water can interfere with the dehydration of glycerol.

-

Excessive Tar Formation: The Skraup reaction is notorious for producing tarry byproducts.[3] Careful control of the reaction temperature and the rate of addition of reagents can minimize this. Efficient purification is key to isolating the desired product.

Conclusion

The Skraup-Doebner-von Miller reaction provides a classical and effective method for the synthesis of 8-bromo-6-chloroquinoline from 4-chloro-2-bromoaniline. By carefully controlling the reaction conditions and adhering to strict safety protocols, this valuable heterocyclic compound can be prepared in good yield. The detailed protocol and characterization data provided in this application note serve as a reliable guide for researchers in the field of synthetic and medicinal chemistry.

References

- Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880, 13 (2), 2086–2087.

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. [Link]

- Glycerol - Safety D

-

Carl ROTH. Safety Data Sheet: Glycerol. [Link]

-

WSU. Material Safety Data Sheet - Arsenic pentoxide. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Arsenic(V) oxide. [Link]

-

PubChem. 4-Bromo-2-chloroaniline. [Link]

- SAFETY DATA SHEET - 4-Bromo-2-chloroaniline. [URL not available]

-

Wikipedia. Skraup reaction. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

- Google Patents. Skraup reaction process for synthesizing quinolones.

-

The Journal of Organic Chemistry. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

-

PubChem. 8-Bromoquinoline. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

YouTube. Skraup Reaction. [Link]

-

PubChemLite. 8-bromo-6-chloroquinoline (C9H5BrClN). [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

-

Sciencemadness.org. Alternative Oxidisers in Skraup reaction. [Link]

-

The Journal of Organic Chemistry. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

-

PubChemLite. 8-bromo-6-chloroisoquinoline (C9H5BrClN). [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). [Link]

-

ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... [Link]

- 13-C NMR Chemical Shift Table.pdf. [URL not available]

-

MDPI. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]

-

PubChem. 6-Bromo-8-chloroquinoline. [Link]

-

ResearchGate. The Skraup Synthesis of Quinolines. [Link]

Sources

- 1. fishersci.se [fishersci.se]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. benchchem.com [benchchem.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. fishersci.fr [fishersci.fr]

- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 8-BROMO-6-CHLOROQUINOLINE(16567-11-6) 1H NMR [m.chemicalbook.com]

- 9. PubChemLite - 8-bromo-6-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 10. chemscene.com [chemscene.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. edvotek.com [edvotek.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. carlroth.com [carlroth.com]

- 17. riccachemical.com [riccachemical.com]

Application Note & Protocol: Skraup Synthesis of 8-Bromo-6-chloroquinoline

For: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1] The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a fundamental and economically viable method for the preparation of quinolines.[1][2] This reaction classically involves the condensation of an aromatic amine with glycerol, an oxidizing agent, and a strong dehydrating acid, typically sulfuric acid.[3][4]

This document provides a detailed protocol for the synthesis of 8-bromo-6-chloroquinoline, a halogenated quinoline derivative with potential applications as a versatile intermediate in organic synthesis. The protocol is adapted from established Skraup methodologies for related compounds. As the Skraup reaction is notoriously exothermic and can proceed with dangerous vigor, this guide emphasizes critical safety precautions and control measures.[5][6]

Reaction Mechanism and Principles

The Skraup synthesis proceeds through a multi-step mechanism that begins with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[4][7] The aromatic amine, in this case, 2-bromo-4-chloroaniline, then undergoes a 1,4-conjugate (Michael) addition to the acrolein.[5][8] The resulting β-anilinopropionaldehyde intermediate is subsequently cyclized under the strongly acidic conditions, followed by dehydration to form 1,2-dihydro-8-bromo-6-chloroquinoline. The final step is the in-situ oxidation of this dihydroquinoline intermediate to yield the aromatic 8-bromo-6-chloroquinoline.[8]